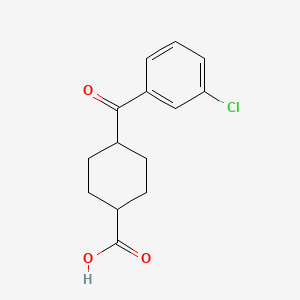

trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

4-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClO3/c15-12-3-1-2-11(8-12)13(16)9-4-6-10(7-5-9)14(17)18/h1-3,8-10H,4-7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFBGWQDVCVUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)C2=CC(=CC=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301225670 | |

| Record name | trans-4-(3-Chlorobenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301225670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736136-16-6 | |

| Record name | trans-4-(3-Chlorobenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301225670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-chlorobenzoyl chloride and cyclohexane-1-carboxylic acid.

Reaction: The 3-chlorobenzoyl chloride is reacted with cyclohexane-1-carboxylic acid in the presence of a base such as pyridine or triethylamine. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Purification: The resulting product is purified using recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Compound Overview

- Molecular Formula : C₁₄H₁₅ClO₃

- Molecular Weight : Approximately 266.72 g/mol

- Appearance : White to light yellow solid

The compound features a cyclohexane ring with a chlorobenzoyl group and a carboxylic acid functional group, which contributes to its reactivity and utility in chemical processes.

Scientific Research Applications

Research indicates that trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid may have applications in medicinal chemistry, particularly as a precursor for compounds targeting various diseases. The chlorinated substituent is believed to enhance biological activity compared to non-chlorinated analogs.

Case Study: Anticancer Activity

A study demonstrated the synthesis of derivatives of this compound that exhibited promising activity against hormone-dependent cancers. The derivatives were tested for their ability to inhibit specific enzymes involved in cancer progression, showing effective inhibition rates ranging from 30% to 80% at varying concentrations .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can provide insights into its potential applications.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Cis-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid | Similar cyclohexane structure but cis configuration | Different stereochemistry may lead to varied biological activity |

| Trans-4-(2-Chlorobenzoyl)cyclohexane-1-carboxylic acid | Variation in chlorobenzoyl position | Positioning of substituents may affect reactivity |

| Trans-4-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid | Methyl substitution instead of chlorine | Potentially different pharmacological properties |

This table illustrates how variations in substituents can significantly influence the chemical behavior and biological interactions of these compounds.

Mechanism of Action

The mechanism of action of trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Isomers

trans-4-(2-Chlorobenzoyl)cyclohexane-1-carboxylic Acid (CAS 1005503-03-6)

- Molecular Formula : C₁₄H₁₅ClO₃ (same as target compound).

- Key Difference : Chlorine at the 2-position of the benzoyl ring.

- Impact : The ortho-substitution may introduce steric hindrance, reducing rotational freedom and altering electronic effects compared to the meta-substituted target compound. This could affect binding interactions in biological systems or solubility .

trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic Acid (CAS 921760-53-4)

- Molecular Formula: C₁₅H₁₅NO₃.

- Key Difference: Cyano group at the 4-position of the benzoyl ring.

- This compound may exhibit distinct biological activity compared to chloro-substituted analogs .

Functional Group Variants

trans-4-(4-Chlorophenyl)cyclohexane-1-carboxylic Acid (CAS 49708-81-8)

- Molecular Formula : C₁₃H₁₅ClO₂.

- Key Difference : 4-Chlorophenyl group instead of a benzoyl group.

- Properties : Melting point 252–254°C ; lacks the ketone moiety, reducing hydrogen-bonding capacity.

- Applications : Intermediate in the synthesis of atovaquone, an antimalarial drug . The absence of a carbonyl group may limit its use in reactions requiring acyl activation .

trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid (CAS 66185-74-8)

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Melting Point (°C) |

|---|---|---|---|---|---|

| trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid | 736136-16-6 | C₁₄H₁₅ClO₃ | 266.72 | 3-Chlorobenzoyl | Not reported |

| trans-4-(2-Chlorobenzoyl)cyclohexane-1-carboxylic acid | 1005503-03-6 | C₁₄H₁₅ClO₃ | 266.72 | 2-Chlorobenzoyl | Not reported |

| trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid | 921760-53-4 | C₁₅H₁₅NO₃ | 257.29 | 4-Cyanobenzoyl | Not reported |

| trans-4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid | 49708-81-8 | C₁₃H₁₅ClO₂ | 238.71 | 4-Chlorophenyl | 252–254 |

Biological Activity

trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

This compound can undergo various chemical reactions, including oxidation to form ketones or aldehydes, and reduction to yield alcohols or alkanes. It can also participate in nucleophilic substitution reactions involving its chlorobenzoyl group, which allows for the synthesis of diverse derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate various biochemical pathways by binding to active or allosteric sites on these targets. This modulation can influence processes like signal transduction, gene expression, and metabolic regulation .

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory activity against certain enzymes. For instance, it has been explored for its potential as a soluble epoxide hydrolase (sEH) inhibitor, which is relevant in the context of cardiovascular health and inflammation .

Anti-inflammatory Properties

The compound has shown promise in preclinical studies as an anti-inflammatory agent. Its mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .

Case Studies

- Cardiovascular Applications : In murine models, compounds structurally related to this compound have been tested for their effects on blood pressure regulation and vascular function. These studies suggest that the compound could be beneficial in managing conditions like hypertension through its action on vascular smooth muscle cells .

- Neuroprotective Effects : Another area of investigation involves the neuroprotective properties of this compound. It has been evaluated for its effects on neuronal cell lines, indicating potential benefits in neurodegenerative diseases through cholinesterase inhibition .

Safety and Toxicology

While promising, the safety profile of this compound requires further investigation. Initial studies suggest low cytotoxicity at therapeutic concentrations; however, detailed toxicological assessments are necessary to establish a comprehensive safety profile before clinical application .

Q & A

Q. What are the recommended synthetic routes for trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid?

- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide-based reagents. For example:

- EDCI/DMAP-mediated coupling : React cyclohexane-1-carboxylic acid derivatives with 3-chlorobenzoyl chloride in dichloromethane (DCM) or dimethylformamide (DMF) under catalytic conditions. Purify via column chromatography using silica gel and monitor reaction progress by thin-layer chromatography (TLC) .

- Maleimide crosslinking : Functionalize the carboxylic acid group using N-hydroxysuccinimide (NHS) esters or maleimide linkers for peptide conjugation, as demonstrated in prodrug synthesis studies .

Q. Which analytical techniques are most effective for characterizing purity and structure?

- Methodological Answer :

- NMR spectroscopy : Use and NMR to confirm stereochemistry and substituent positioning. For example, cyclohexane ring protons typically show distinct splitting patterns in trans-configurations .

- HPLC-MS : Employ reverse-phase HPLC with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) coupled to electrospray ionization mass spectrometry (ESI-MS) to verify molecular weight and purity (>95%) .

- Melting point analysis : Compare observed melting points (e.g., 153–155°C for structurally related chlorophenylcyclohexanecarboxylic acids) to literature values to assess crystallinity .

Q. What are the key stability considerations for handling and storage?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Desiccate to avoid moisture absorption, which can degrade the carboxylic acid group .

- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to minimize skin contact. Avoid exposure to strong acids/bases, which may cleave the benzoyl group .

Advanced Research Questions

Q. How does stereochemistry influence reactivity and biological interactions?

- Methodological Answer :

- Chirality effects : The trans-configuration enhances rigidity, affecting binding to targets like plasminogen kringle domains. Compare enantiomers using chiral HPLC or X-ray crystallography, as done for tranexamic acid analogs .

- Biological assays : Test inhibition of fibrinolytic enzymes (e.g., plasmin) via spectrophotometric assays at pH 7.4. Structural analogs like trans-4-(aminomethyl)cyclohexanecarboxylic acid show dose-dependent anti-fibrinolytic activity .

Q. How to resolve conflicting stability data under varying pH/temperature?

- Methodological Answer :

- Systematic stability studies : Incubate the compound at pH 2–10 (37°C) and analyze degradation products via LC-MS. For example, acidic conditions may hydrolyze the benzoyl group, while alkaline conditions degrade the cyclohexane ring .

- Accelerated stability testing : Use thermal gravimetric analysis (TGA) to assess decomposition thresholds. Related compounds show stability up to 150°C in inert atmospheres .

Q. What functionalization strategies enable use in drug delivery systems?

- Methodological Answer :

- Peptide conjugation : Attach via NHS esters or maleimide-thiol chemistry. For instance, SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) links amines to thiol-containing peptides, as validated in prodrug studies .

- Nanoparticle loading : Encapsulate in PLGA nanoparticles using solvent evaporation. Monitor drug release kinetics in PBS (pH 7.4) using dialysis membranes and UV-Vis spectroscopy .

Data Contradiction Analysis

- Example : Discrepancies in melting points (e.g., 153–155°C vs. 160–164°C for similar compounds) may arise from polymorphic forms or impurities. Resolve via recrystallization (ethanol/water) and differential scanning calorimetry (DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.